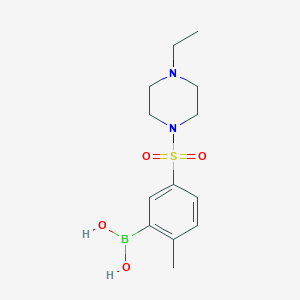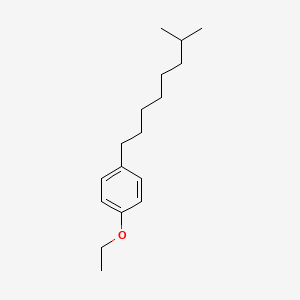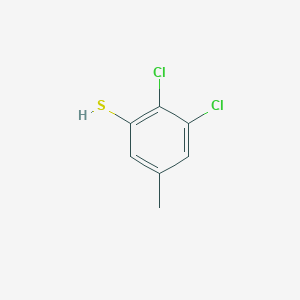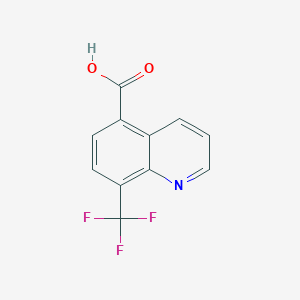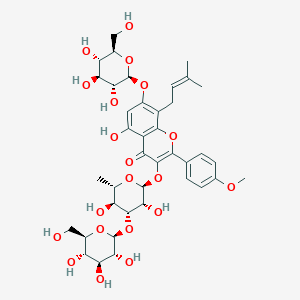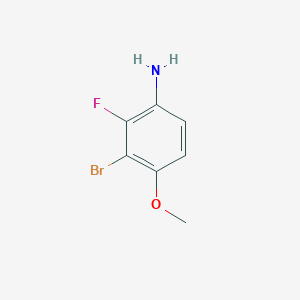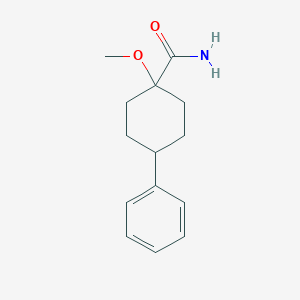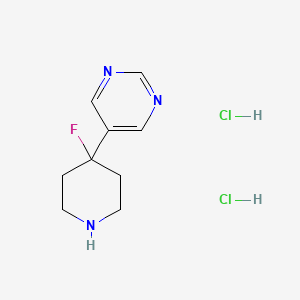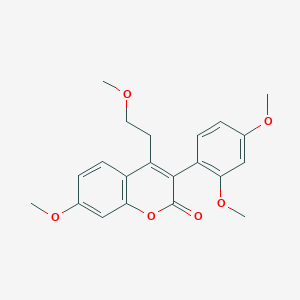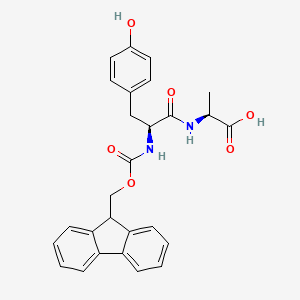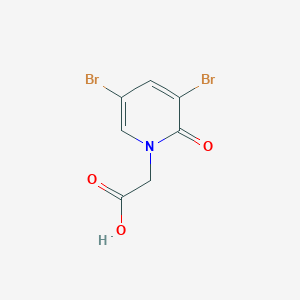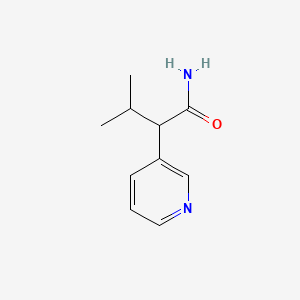
3-甲基-2-(吡啶-3-基)丁酰胺
描述
3-Methyl-2-(pyridin-3-yl)butanamide is a chemical compound with the molecular formula C10H14N2O . It has a molecular weight of 178.23 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of compounds similar to 3-Methyl-2-(pyridin-3-yl)butanamide has been reported in the literature . For instance, Narasimhan et al. synthesized pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone . Another study reported the synthesis of a series of novel pyridine derivatives containing oxime esters from 3-methylpyridine, ethyl pivalate, hydroxylamine hydrochloride, and substituted benzoic acid .科学研究应用
合成化学应用
3-甲基-2-(吡啶-3-基)丁酰胺及相关化合物在合成化学中被用于合成杂环化合物,特别是作为各种化学反应中的前体,促进多样化杂环结构的创造,这对于药物和其他复杂有机化合物的开发至关重要 (Fadda et al., 2015)。抗菌特性
3-甲基-2-(吡啶-3-基)丁酰胺的一些衍生物表现出中等抗菌活性。这表明在开发新的抗菌剂方面具有潜在应用,鉴于对现有抗生素的抗药性不断增加 (Darwish et al., 2010)。药理应用
某些吡啶衍生物,包括与3-甲基-2-(吡啶-3-基)丁酰胺相关的结构,已被确认为有效且选择性的CB2大麻素受体激动剂。这些化合物在神经病理性疼痛动物模型中表现出疗效,表明它们在疼痛管理中具有潜在的治疗价值 (Chu et al., 2009)。杂环合成
该化合物用于合成各种杂环化合物,如二氢吡啶、二氢吡啶嗪和硫脲衍生物。这些化合物具有多样的应用,从药物到材料科学不等 (Hafiz et al., 2011)。潜在的抗病毒活性
从3-甲基-2-(吡啶-3-基)丁酰胺合成的衍生物预计将表现出抗病毒活性。这为开发新的抗病毒药物提供了机会,尤其考虑到对各种病毒感染的有效治疗需求 (Saxena et al., 2011)。
属性
IUPAC Name |
3-methyl-2-pyridin-3-ylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7(2)9(10(11)13)8-4-3-5-12-6-8/h3-7,9H,1-2H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXRHHIXRMLVKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CN=CC=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(pyridin-3-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B1458789.png)
